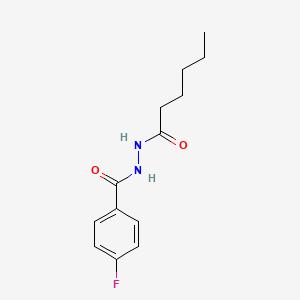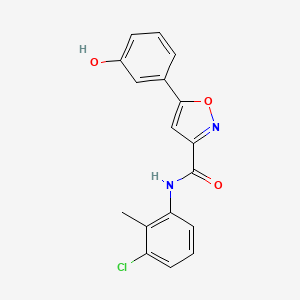![molecular formula C19H21N3O3 B4620206 3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-(2,2-dimethylpropanoyl)acrylonitrile](/img/structure/B4620206.png)
3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-(2,2-dimethylpropanoyl)acrylonitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves Michael addition reactions. For example, compounds have been synthesized through Michael addition of acrylonitrile to diphenylpyrazole, followed by reductive alkylation of the resultant diphenylpyrazolepropionitriles (Bailey et al., 1985). This method may provide insight into the synthesis approach for the compound .
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques like X-ray crystallography. For instance, the E and Z isomers of a related compound have been analyzed to determine their crystal structures (Shinkre et al., 2008). These analyses can shed light on the arrangement of atoms and the spatial configuration of the compound.
Chemical Reactions and Properties
Pyrazole derivatives exhibit a range of chemical behaviors depending on their structure and substituents. Michael addition reactions, for example, have been utilized to create novel pyrazole derivatives with specific properties (Berzosa et al., 2010). These reactions highlight the reactivity of the cyano and acrylate groups present in these molecules.
Physical Properties Analysis
The physical properties, such as melting points and solubility, of pyrazole derivatives are crucial for their application and handling. While specific data on the compound of interest may not be readily available, studies on similar compounds provide a basis for understanding its physical behavior.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of pyrazole derivatives can be influenced by their specific functional groups. The addition of substituents like dimethylpropanoyl and dimethoxyphenyl groups can significantly affect the chemical behavior of these compounds (Gomha & Farghaly, 2011).
Wissenschaftliche Forschungsanwendungen
Antidepressant Potential
Research has explored derivatives of pyrazole, such as N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine, for their potential as antidepressants. These compounds, synthesized through Michael addition of acrylonitrile to diphenylpyrazole, have shown promising results in animal studies, demonstrating antidepressant efficacy similar to imipramine but with reduced side effects (Bailey et al., 1985).
Synthesis and Reactivity in Organic Chemistry
In the field of organic chemistry, acrylonitrile-based compounds, similar in structure to 3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-(2,2-dimethylpropanoyl)acrylonitrile, are employed in various synthetic processes. For example, the treatment of certain compounds with triethylamine and acrylonitrile can yield a range of cycloadducts, illustrating the reactivity and application of these compounds in synthetic chemistry (Otsuji et al., 1971).
Asymmetric Cycloaddition in Synthetic Chemistry
The asymmetric cycloaddition of acrylamides, derived from 3,5-dimethyl-1H-pyrazole, with allenoates has been studied, demonstrating the utility of pyrazole derivatives in regiospecific annulation reactions. This research underscores the potential of such compounds in the synthesis of complex organic molecules (Han et al., 2011).
Biological Activities of Pyrazole Derivatives
The study of pyrazole and its derivatives, including pyrazolo[3,4-d]pyridazines, reveals their diverse biological activities. These compounds have been used in various applications, such as antipyretic, analgesic, and herbicidal agents. Additionally, they exhibit antimicrobial and anti-inflammatory properties, indicating their significance in medicinal chemistry (Zaki et al., 2016).
Polymeric Applications
Compounds related to 3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-(2,2-dimethylpropanoyl)acrylonitrile have been used in modifying poly vinyl alcohol/acrylic acid hydrogels. These modifications, through reactions with various amines, enhance the thermal stability and biological activities of the polymers, showcasing their applicability in medical and technological fields (Aly et al., 2015).
Antitumor Potential
The exploration of pyrazole-based heterocycles, similar in structure to the compound , has demonstrated significant potential as antitumor agents. These compounds have been found to exhibit cytotoxic activity against certain types of breast and ovarian tumors, indicating their value in developing new cancer therapies (Farag et al., 2010).
Photonic and Electronic Applications
Studies on pyrazoline derivatives, related to the compound , have shown their potential in photonic applications. For instance, their incorporation into polymer films has been explored for optical switchers, highlighting their significance in the development of advanced materials for optical and electronic devices (Szukalski et al., 2015).
Eigenschaften
IUPAC Name |
(2Z)-2-[[5-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylidene]-4,4-dimethyl-3-oxopentanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-19(2,3)18(23)13(10-20)8-14-11-21-22-17(14)12-6-7-15(24-4)16(9-12)25-5/h6-9,11H,1-5H3,(H,21,22)/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQWGMQFJJACQY-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=C(NN=C1)C2=CC(=C(C=C2)OC)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\C1=C(NN=C1)C2=CC(=C(C=C2)OC)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B4620124.png)

![N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide](/img/structure/B4620146.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4620153.png)
![methyl 1-[2-methyl-5-(1-pyrrolidinylsulfonyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B4620158.png)

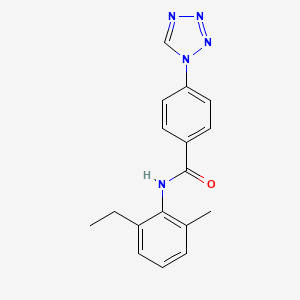
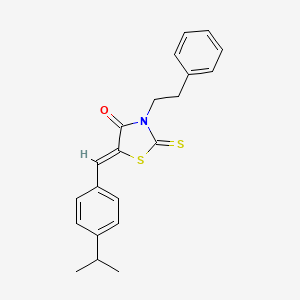
![N-allyl-2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4620177.png)
![ethyl 2-({[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4620184.png)
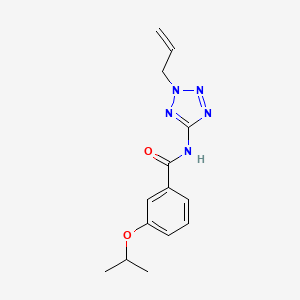
![N-[3-(acetylamino)phenyl]-4-methoxy-3-methylbenzamide](/img/structure/B4620198.png)
